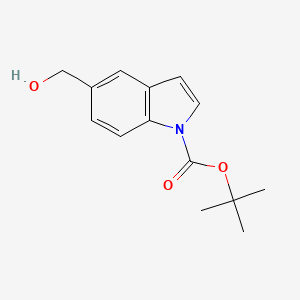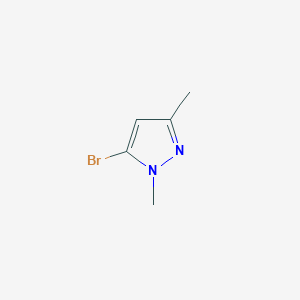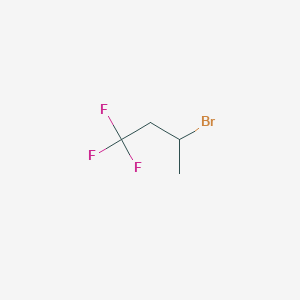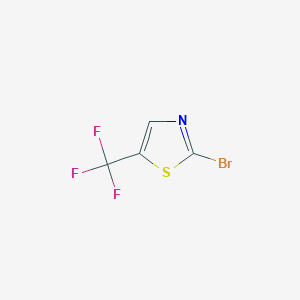
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate
概要
説明
The compound tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a significant structure in medicinal chemistry due to its presence in many biologically active molecules. The tert-butyl group is a common protecting group used in organic synthesis, particularly for carboxylic acids. The hydroxymethyl group suggests potential for further functionalization, making it a versatile intermediate for various synthetic applications.
Synthesis Analysis
The synthesis of tert-butyl indole carboxylates can be achieved through various methods. For instance, the synthesis of related compounds such as tert-butyl 5-acetoxy-6-(hydroxymethyl)-5,6-dihydropyridine-1(2H)-carboxylate is reported to start from Garner's aldehyde, involving diastereoselective nucleophilic addition and intramolecular cyclization . Similarly, tert-butyl esters of indole-5-carboxylic acid can be accessed by reacting the appropriate carboxylic acids with tert-butyl trichloroacetimidate . These methods highlight the versatility of tert-butyl esters as intermediates in the synthesis of complex molecules.
Molecular Structure Analysis
The molecular structure of tert-butyl indole carboxylates can be characterized by spectroscopic methods such as NMR and FT-IR, as well as X-ray crystallography. For example, the crystal and molecular structure of related compounds has been characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding and the stabilization of the molecular structure . DFT studies are also used to computationally optimize the structure of these compounds, which can provide insights into their electronic properties .
Chemical Reactions Analysis
Tert-butyl indole carboxylates can undergo various chemical reactions due to the presence of reactive functional groups. The hydroxymethyl group, in particular, can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. The carboxylate group can also be involved in reactions such as esterification or amidation, which are fundamental in the synthesis of pharmaceuticals .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole carboxylates can be influenced by the substituents on the indole ring. For instance, the presence of a tert-butyl group can increase the steric bulk, affecting the compound's reactivity and solubility. The hydroxymethyl group can contribute to the compound's polarity and potential for hydrogen bonding. DFT studies, including analysis of molecular electrostatic potential and frontier molecular orbitals, can provide further understanding of the compound's reactivity and interaction with biological targets .
科学的研究の応用
Synthesis Methods
Synthesis Techniques : The tert-butyl esters of indole-5-carboxylic acid and related compounds can be synthesized by reacting carboxylic acids with tert-butyl trichloroacetimidate. This method is utilized for preparing tert-butyl 1H-benzotriazole- and 1H-benzimidazole-5-carboxylates (Fritsche, Deguara, & Lehr, 2006).
Catalysis in Oxidation Reactions : Tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acts as a catalyst for the aerobic oxidation of allylic and benzylic alcohols, converting them into corresponding α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Structural Properties : The title ester, tert-butyl 5-(hydroxymethyl)-2-(1-methylethyl)-3-oxopiperazine-1-carboxylate, exhibits a distorted half-chair configuration with unique hydrogen bonding properties (Kolter et al., 1996).
Chemical Reactions and Synthesis
Coupling Reagent for Carboxylic Acids : Di-tert-butyl dicarbonate is an efficient coupling reagent for anchoring diverse carboxylic acids to hydroxymethylated resins, applicable for both aromatic and aliphatic acids (Laborde et al., 2008).
Spirocyclic Indoline Lactone Synthesis : A method for the synthesis of spirocyclic indoline lactone involves base-promoted cyclization and subsequent C3-alkylation, using tert-butyl esters (Hodges, Wang, & Riley, 2004).
Palladium-Catalyzed Intramolecular Annulation : Palladium-catalyzed intramolecular iminoannulation of N-substituted 2-bromo-1H-indole-3-carboxaldehydes and tert-butylimines leads to various gamma-carboline derivatives, demonstrating the versatility of these compounds in complex organic synthesis (Zhang & Larock, 2003).
Advanced Materials and Characterization
Water-Soluble Dendritic Macromolecules : Synthesis of phenylacetylene dendrimers terminated with tert-butyl esters up to the fifth generation shows their transformation into carboxylic acids. This is crucial in the development of advanced materials with specific solubility characteristics (Pesak, Moore, & Wheat, 1997).
Enantioselective Synthesis of Alkaloids : Investigations into the enantioselective total synthesis of indolizidine alkaloids from dendrobatid frogs utilize tert-butyl esters as intermediates, highlighting the role of these compounds in the synthesis of biologically active molecules (Michael, de Koning, & van der Westhuyzen, 2005).
Safety and Hazards
特性
IUPAC Name |
tert-butyl 5-(hydroxymethyl)indole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-7-6-11-8-10(9-16)4-5-12(11)15/h4-8,16H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMLBZMOOXHPJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619068 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
279255-90-2 | |
| Record name | tert-Butyl 5-(hydroxymethyl)-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)
![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridin-2-amine](/img/structure/B1288829.png)







